molecular formula C21H23F3N4O3S B12169035 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

Cat. No.: B12169035
M. Wt: 468.5 g/mol
InChI Key: DMPAEZMXJTZQGK-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23F3N4O3S

Molecular Weight

468.5 g/mol

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H23F3N4O3S/c1-16-6-8-18(9-7-16)32(30,31)28-12-10-27(11-13-28)15-20(29)26-25-14-17-4-2-3-5-19(17)21(22,23)24/h2-9,14H,10-13,15H2,1H3,(H,26,29)/b25-14-

InChI Key

DMPAEZMXJTZQGK-QFEZKATASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.